4-(Ethylthio)-2-methyl-2-butanol
Description
Structure
3D Structure
Properties
CAS No. |
27998-58-9 |
|---|---|
Molecular Formula |
C7H16OS |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
4-ethylsulfanyl-2-methylbutan-2-ol |
InChI |
InChI=1S/C7H16OS/c1-4-9-6-5-7(2,3)8/h8H,4-6H2,1-3H3 |
InChI Key |
IYYSZHOWMGRFRL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(C)(C)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethylthio 2 Methyl 2 Butanol
The synthesis of 4-(Ethylthio)-2-methyl-2-butanol, a tertiary alcohol containing a thioether linkage, can be strategically designed through established organometallic reactions. A highly effective and common approach involves the use of a Grignard reagent reacting with a suitable ketone. This method allows for the direct formation of the tertiary alcohol group.
A plausible and efficient synthetic route is the reaction of methylmagnesium bromide with 4-(ethylthio)butan-2-one. In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. The subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.
Reaction Scheme:
Preparation of Grignard Reagent: Methyl bromide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form methylmagnesium bromide.
Reaction with Ketone: The prepared Grignard reagent is then added to a solution of 4-(ethylthio)butan-2-one, typically at a low temperature (e.g., 0 °C) to control the reaction's exothermicity.
Acidic Workup: After the reaction is complete, a dilute acid solution (e.g., aqueous ammonium (B1175870) chloride or dilute hydrochloric acid) is added to neutralize the reaction and protonate the intermediate alkoxide, yielding the desired tertiary alcohol.
| Step | Description | Reagents and Conditions |
|---|---|---|
| 1 | Grignard Reagent Formation | Methyl bromide (CH₃Br), Magnesium (Mg), Anhydrous ether (e.g., THF) |
| 2 | Nucleophilic Addition | 4-(ethylthio)butan-2-one, Methylmagnesium bromide, Anhydrous ether, 0 °C to room temperature |
| 3 | Protonation (Workup) | Aqueous NH₄Cl or dilute HCl |
The precursor, 4-(ethylthio)butan-2-one, can be synthesized via a nucleophilic substitution reaction between 4-chlorobutan-2-one and sodium ethanethiolate. The thiolate anion acts as a potent nucleophile, displacing the chloride ion to form the thioether linkage.
Isolation and Purification Techniques for Complex Organosulfur Alcohols
Initial Separation: Distillation
Following the synthesis, the crude product mixture often contains unreacted starting materials, by-products, and the solvent. Distillation is a primary technique used for the initial cleanup. byjus.comyoutube.com
Simple Distillation: If the boiling points of the desired product and the impurities are significantly different, simple distillation can be effective for removing the solvent and more volatile impurities. simsonpharma.com
Vacuum Distillation: Since organic compounds can decompose at high temperatures, vacuum distillation is often preferred. byjus.com By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature and minimizing thermal degradation. This is particularly useful for relatively high-boiling alcohols.
Fractional Distillation: When the boiling points of the components in the mixture are close, fractional distillation is employed. youtube.comsimsonpharma.com This technique uses a fractionating column to achieve better separation through multiple vaporization-condensation cycles. masterorganicchemistry.com
High-Purity Separation: Chromatography
For achieving high purity, chromatographic techniques are indispensable. byjus.com These methods separate components based on their differential partitioning between a stationary phase and a mobile phase. simsonpharma.com
Column Chromatography: This is a preparative technique used to separate the target compound from closely related impurities. The crude product is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (mobile phase) is then passed through the column. Separation occurs as components travel down the column at different rates based on their polarity and affinity for the stationary phase.
Gas Chromatography (GC): GC is a powerful analytical and preparative tool for volatile compounds. wur.nl In the context of organosulfur alcohols, GC is highly effective. The compound is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. For enhanced detection of sulfur-containing molecules, specific detectors are used:
Flame Photometric Detector (FPD): This detector is highly selective and sensitive to sulfur compounds. wur.nlrsc.org
Sulfur Chemiluminescence Detector (SCD): The SCD offers even greater selectivity and an equimolar response to sulfur compounds, making it excellent for quantitative analysis. wur.nl
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds that are not easily volatilized. chromatographyonline.comnih.gov For organosulfur alcohols, reversed-phase HPLC is a common choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential hydrophobic interactions of the sample components with the stationary phase. Coupling HPLC with mass spectrometry (HPLC-MS) allows for both separation and identification of the compounds. chromatographyonline.com
| Technique | Principle | Applicability for Organosulfur Alcohols | Advantages |
|---|---|---|---|
| Column Chromatography | Separation based on polarity and affinity for a solid stationary phase. simsonpharma.com | Useful for preparative scale purification to remove polar or nonpolar impurities. | Cost-effective, scalable for larger quantities. simsonpharma.com |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. wur.nl | Ideal for analytical purity checks and small-scale purification of volatile organosulfur compounds. | High resolution; can be coupled with sulfur-specific detectors (FPD, SCD) for high sensitivity. wur.nlrsc.org |
| High-Performance Liquid Chromatography (HPLC) | Separation in a liquid phase under high pressure. nih.gov | Suitable for less volatile or thermally sensitive organosulfur alcohols. | High versatility, applicable to a wide range of compounds, can be coupled with MS for identification. chromatographyonline.com |
The choice of purification method or combination of methods depends on the specific impurities present, the scale of the purification, and the desired final purity of the this compound.
Reaction Pathways and Chemical Transformations of 4 Ethylthio 2 Methyl 2 Butanol
Reactivity of the Tertiary Hydroxyl Group
The hydroxyl (-OH) group in 4-(ethylthio)-2-methyl-2-butanol is attached to a tertiary carbon, which significantly influences its reactivity. cymitquimica.com Unlike primary and secondary alcohols, tertiary alcohols exhibit distinct chemical behaviors, particularly in reactions involving the carbon-oxygen bond. msu.edulibretexts.org
Dehydration Reactions to Alkene Derivatives
Heating this compound in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), leads to a dehydration reaction, yielding alkene derivatives. libretexts.orgyoutube.com This type of reaction involves the elimination of a water molecule from the alcohol. byjus.comyoutube.com
The dehydration of tertiary alcohols like this compound typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orgmasterorganicchemistry.comyoutube.com This two-step process begins with the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). youtube.comlibretexts.org The departure of the water molecule results in the formation of a tertiary carbocation intermediate. byjus.comlibretexts.orgmasterorganicchemistry.com This carbocation is relatively stable due to the electron-donating effects of the three alkyl groups attached to the positively charged carbon. The formation of this carbocation is the slow, rate-determining step of the reaction. byjus.commasterorganicchemistry.com In the final step, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and the alkene product. libretexts.orgyoutube.comyoutube.com
The E1 mechanism is characterized by first-order kinetics, where the reaction rate is dependent only on the concentration of the alcohol. byjus.commasterorganicchemistry.com It is also important to note that E1 reactions often compete with Sɴ1 (substitution, nucleophilic, unimolecular) reactions, as they share the same carbocation intermediate. masterorganicchemistry.comlibretexts.org
The deprotonation step in the E1 dehydration of this compound can occur from different adjacent carbon atoms, potentially leading to the formation of positional isomers. The regioselectivity of this elimination reaction is generally governed by Zaitsev's rule. libretexts.orgucalgary.camasterorganicchemistry.com Zaitsev's rule states that in an elimination reaction, the major product will be the most substituted (and therefore most stable) alkene. ucalgary.camasterorganicchemistry.comyoutube.com
In the case of this compound, abstraction of a proton from the methylene (B1212753) group (C3) would lead to the formation of 4-(ethylthio)-2-methyl-2-butene (a trisubstituted alkene), while abstraction from one of the methyl groups (C1) would result in 4-(ethylthio)-2-methyl-1-butene (a disubstituted alkene). According to Zaitsev's rule, 4-(ethylthio)-2-methyl-2-butene is expected to be the major product. youtube.commasterorganicchemistry.com
Reaction with Hydrohalic Acids for Alkyl Halide Formation (Sɴ1 Pathway)
Tertiary alcohols can react with hydrohalic acids (such as HBr or HCl) to form tertiary alkyl halides. libretexts.org This reaction also proceeds through an Sɴ1 mechanism, involving the formation of a tertiary carbocation intermediate. libretexts.orglibretexts.org The initial step is the protonation of the hydroxyl group, followed by the loss of water to form the carbocation. The halide ion then acts as a nucleophile, attacking the carbocation to form the alkyl halide. Due to the stability of the tertiary carbocation, this reaction is generally faster for tertiary alcohols compared to primary or secondary alcohols. libretexts.org
Oxidation Resistance of Tertiary Alcohols
Tertiary alcohols, including this compound, are generally resistant to oxidation under standard conditions. nih.gov This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for the typical oxidation mechanisms that convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids. nih.gov While strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds, tertiary alcohols are considered stable to common oxidizing agents. nih.gov However, some studies have shown that photocatalytic oxidation of tertiary alcohols on surfaces like titanium dioxide can lead to unexpected C-C bond cleavage. nih.gov
Esterification Reactions
Esterification is a reaction between an alcohol and a carboxylic acid (or its derivative, such as an acid chloride or anhydride) to form an ester. mdpi.com While direct Fischer esterification (reaction with a carboxylic acid in the presence of an acid catalyst) can be slow for tertiary alcohols due to steric hindrance, they can be more readily esterified using more reactive acylating agents like acid chlorides or anhydrides. This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acylating agent.
Reactivity of the Thioether Group
The sulfur atom of the thioether group in this compound is a key center of reactivity, primarily due to the nucleophilicity of the sulfur atom. This allows for reactions such as oxidation, alkylation, and cleavage of the carbon-sulfur bonds.
The thioether moiety can be selectively oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone, without affecting the tertiary alcohol. This transformation is significant as it alters the polarity and chemical properties of the molecule. The oxidation of thioethers is a common and well-studied reaction in organic chemistry. nih.govrsc.org For β-hydroxy sulfides, which are structurally analogous to this compound, this oxidation can be achieved using various oxidizing agents. nih.govbeilstein-journals.orgresearchgate.net
The initial oxidation to a sulfoxide is generally more facile than the subsequent oxidation to the sulfone. nih.gov Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst. For instance, the oxidation of β-hydroxy sulfides to β-hydroxy sulfoxides has been successfully carried out using hydrogen peroxide in a one-pot reaction following the synthesis of the thioether. nih.govbeilstein-journals.orgresearchgate.net Other oxidizing systems include gallium triflate-catalyzed oxidation with hydrogen peroxide, which has been shown to be effective for a range of β-hydroxy sulfides. nih.govbeilstein-journals.orgresearchgate.net
Further oxidation to the sulfone typically requires stronger conditions or longer reaction times. The resulting β-hydroxy sulfones are also stable compounds. The table below summarizes typical conditions for the oxidation of analogous β-hydroxy sulfides.
| Oxidizing Agent | Catalyst/Conditions | Product | Reference |
| tert-Butyl hydroperoxide | NaOH, Microwave irradiation | β-Hydroxy sulfoxide | beilstein-journals.org |
| Hydrogen peroxide | Ga(OTf)₃, Solvent-free | β-Hydroxy sulfoxide | beilstein-journals.orgresearchgate.net |
| Hydrogen peroxide | Acetic Acid | Methyl ethyl sulfone | google.com |
The nucleophilic sulfur atom of the thioether can attack alkyl halides or other electrophilic carbon sources to form sulfonium (B1226848) salts. This S-alkylation reaction is a fundamental transformation for thioethers. jmaterenvironsci.commasterorganicchemistry.commasterorganicchemistry.com The reaction typically proceeds via an Sₙ2 mechanism, where the sulfur atom acts as the nucleophile. masterorganicchemistry.com
In the case of this compound, the reaction with an alkyl halide, such as methyl iodide, would yield a tertiary sulfonium salt. These salts are generally stable, crystalline solids. The presence of the hydroxyl group in the molecule is not expected to interfere with this reaction under neutral or slightly basic conditions. In fact, S-alkylation has been demonstrated on a variety of thioethers, including complex molecules with other functional groups. nih.govresearchgate.net
The formation of sulfonium salts is an important transformation as it introduces a positive charge and enhances the leaving group ability of the sulfur-containing moiety, which can be exploited in subsequent reactions.
The carbon-sulfur bonds in thioethers can be cleaved under specific conditions, which can be either metal-catalyzed or metal-free. researchgate.netresearchgate.net The cleavage can occur at either the C(sp³)–S bond or a C(sp²)–S bond if an aryl group were present. For this compound, both the ethyl-sulfur and the butanol-sulfur bonds are C(sp³)–S bonds.
Recent research has focused on developing selective, metal-free methods for C–S bond cleavage. researchgate.netmdpi.com For example, N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been used to achieve selective C(sp³)–S bond cleavage in certain thioethers. nih.gov The selectivity of the cleavage can be influenced by the nature of the substituents on the carbon atoms attached to the sulfur. nih.gov While specific studies on the C-S bond cleavage of this compound are not prevalent, the general principles of thioether chemistry suggest that such reactions are feasible. Reductive cleavage of C-S bonds in thiols and dithioethers has also been demonstrated under oxidative conditions using hydrogen peroxide. rsc.org
Interactions and Synergistic Reactivity Between the Alcohol and Thioether Functionalities
The presence of both a hydroxyl and a thioether group on the same carbon framework allows for potential intramolecular interactions and synergistic reactivity. The hydroxyl group can influence the reactivity of the thioether and vice-versa.
For instance, the hydroxyl group can act as an internal nucleophile. Following the oxidation of the thioether to a sulfoxide or sulfone, the electron-withdrawing nature of the sulfinyl or sulfonyl group can activate the adjacent methylene group for deprotonation. Subsequent intramolecular reactions involving the hydroxyl group could then be envisioned.
Furthermore, in reactions where a carbocation might be formed, such as treatment with a strong acid, the thioether could act as an internal nucleophile, leading to the formation of a cyclic sulfonium ion. The proximity of the alcohol and thioether functionalities in this compound makes such intramolecular cyclization reactions a plausible pathway under appropriate conditions. The study of β-hydroxy sulfides has shown that the hydroxyl group's presence is compatible with many reactions of the thioether, suggesting that it can coexist without interference or participate in a directed manner. nih.govbeilstein-journals.orgresearchgate.net
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a cornerstone in the structural analysis of 4-(Ethylthio)-2-methyl-2-butanol, offering detailed insights into the proton and carbon environments within the molecule.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effects of the hydroxyl and ethylthio groups.
A detailed breakdown of the expected proton signals is as follows:
Hydroxyl Proton (-OH): A broad singlet is anticipated, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding.
Methyl Protons at C2 (-C(CH₃)₂OH): A singlet corresponding to the six equivalent protons of the two methyl groups attached to the tertiary carbon bearing the hydroxyl group.
Methylene (B1212753) Protons at C3 (-CH₂-S-): A triplet is expected for these protons, influenced by the adjacent methylene protons at C4. The sulfur atom's proximity will cause a downfield shift.
Methylene Protons of the Ethyl Group (-S-CH₂-CH₃): A quartet is predicted for these protons due to coupling with the adjacent methyl protons.
Methyl Protons of the Ethyl Group (-S-CH₂-CH₃): A triplet is expected for these protons, resulting from coupling with the adjacent methylene protons.
Methylene Protons at C4 (-CH₂-C(CH₃)₂OH): A triplet is anticipated for these protons, arising from coupling with the methylene protons at C3.
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OH | Variable (e.g., 1.5-4.0) | Broad Singlet | - |
| 2 x -CH₃ (at C2) | ~1.2 | Singlet | - |
| -CH₂- (at C3) | ~2.7 | Triplet | ~7 |
| -S-CH₂- | ~2.5 | Quartet | ~7.5 |
| -S-CH₂-CH₃ | ~1.3 | Triplet | ~7.5 |
| -CH₂- (at C4) | ~1.8 | Triplet | ~7 |
The ¹³C NMR spectrum provides a map of the carbon framework of this compound. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of neighboring atoms.
The expected signals in the ¹³C NMR spectrum are:
Quaternary Carbon at C2 (-C(CH₃)₂OH): This carbon, bonded to the hydroxyl group and two methyl groups, will appear at a specific downfield shift.
Two Methyl Carbons at C2 (-C(CH₃)₂OH): These equivalent carbons will produce a single signal.
Methylene Carbon at C3 (-CH₂-S-): The carbon adjacent to the sulfur atom will be deshielded.
Methylene Carbon of the Ethyl Group (-S-CH₂-CH₃): This carbon, also attached to the sulfur, will have a distinct chemical shift.
Methyl Carbon of the Ethyl Group (-S-CH₂-CH₃): This terminal methyl carbon will appear at a characteristic upfield position.
Methylene Carbon at C4 (-CH₂-C(CH₃)₂OH): This carbon will have a chemical shift influenced by its position relative to the tertiary alcohol group.
Predicted ¹³C NMR Data for this compound:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (-C (CH₃)₂OH) | ~70 |
| 2 x -C H₃ (at C2) | ~29 |
| C3 (-C H₂-S-) | ~35 |
| -S-C H₂-CH₃ | ~26 |
| -S-CH₂-C H₃ | ~15 |
| C4 (-C H₂-C(CH₃)₂OH) | ~45 |
To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methylene protons at C3 and C4, and between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. HSQC would link the proton signals of the methyl and methylene groups to their corresponding carbon signals, confirming their direct attachment.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by identifying the functional groups present in this compound through their characteristic vibrational frequencies.
The presence of the hydroxyl group is readily confirmed by its characteristic vibrations.
O-H Stretching: A prominent, broad absorption band is expected in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. In the Raman spectrum, this vibration is typically weaker.
O-H Bending: A medium intensity band corresponding to the in-plane bending of the O-H bond is expected around 1350-1450 cm⁻¹ in the FT-IR spectrum.
The carbon-sulfur bond of the ethylthio group gives rise to characteristic vibrational modes.
C-S Stretching: Weak to medium intensity bands corresponding to the C-S stretching vibrations are expected in the FT-IR and Raman spectra in the range of 600-800 cm⁻¹. Raman spectroscopy is often particularly useful for identifying C-S bonds.
Predicted Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| O-H | Stretching | 3200-3600 (broad) | FT-IR |
| O-H | Bending | 1350-1450 | FT-IR |
| C-H (sp³) | Stretching | 2850-3000 | FT-IR, Raman |
| C-H (sp³) | Bending | 1350-1470 | FT-IR, Raman |
| C-O | Stretching | 1100-1200 | FT-IR |
| C-S | Stretching | 600-800 | FT-IR, Raman |
Conformational Insights from Vibrational Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational isomers of this compound. The flexibility of the ethylthio and butanol chains allows for the existence of multiple conformers in the liquid or gaseous state. These different spatial arrangements of atoms give rise to distinct vibrational modes, which can be observed as specific bands in the IR and Raman spectra.
The primary regions of interest in the vibrational spectrum of this compound include:
O-H Stretching: A broad and intense band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. The shape and position of this band can provide information about the extent and nature of these interactions, which are influenced by the molecular conformation.
C-O Stretching: The stretching vibration of the tertiary alcohol C-O bond is anticipated to produce a strong band in the IR spectrum, typically in the range of 1150-1200 cm⁻¹.
C-S Stretching: The carbon-sulfur stretching vibrations are generally weaker and appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The position of the C-S stretching band can be influenced by the rotational isomerism around the C-C and C-S bonds.
By analyzing the vibrational spectra, potentially with the aid of computational modeling (e.g., Density Functional Theory calculations), it is possible to identify the characteristic vibrational frequencies for different stable conformers. The relative intensities of these bands can then be used to estimate the populations of each conformer under given conditions.
Table 1: Predicted Vibrational Modes for Conformational Analysis of this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Conformational Significance |
|---|---|---|---|---|
| O-H Stretch | -OH | 3200-3600 | IR | Sensitive to hydrogen bonding and steric hindrance. |
| C-H Stretch | -CH₃, -CH₂- | 2850-3000 | IR, Raman | Can vary with changes in the local electronic environment due to different conformers. |
| C-O Stretch | C-OH | 1150-1200 | IR | Position can be influenced by the conformation of the butanol backbone. |
| C-S Stretch | -S-CH₂- | 600-800 | IR, Raman | Sensitive to the dihedral angles around the C-S bonds. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₇H₁₆OS), the theoretical exact mass can be calculated.
Table 2: Theoretical Exact Mass Calculation for this compound
| Element | Number of Atoms | Exact Mass (amu) | Total Mass (amu) |
|---|---|---|---|
| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (¹H) | 16 | 1.007825 | 16.125200 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |
| Total | | | 148.092286 |
An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the molecular formula of the compound.
Tandem mass spectrometry (MS/MS) experiments involve the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides detailed structural information. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.
Alpha-Cleavage: A common fragmentation pathway for tertiary alcohols is the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group (the alpha-carbon). This would lead to the loss of an ethyl or a methyl radical, resulting in stable oxonium ions.
Dehydration: The loss of a water molecule (18 Da) is a characteristic fragmentation for alcohols, leading to the formation of an alkene radical cation.
Cleavage of the C-S Bond: The bond between the carbon and sulfur atoms can cleave, leading to fragments containing either the thioethyl group or the butanol moiety.
Cleavage adjacent to Sulfur: Fragmentation can also occur at the C-C bond alpha to the sulfur atom.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 130 | [C₇H₁₄S]⁺• | Dehydration (Loss of H₂O) |
| 119 | [C₆H₁₁OS]⁺ | Alpha-cleavage (Loss of C₂H₅•) |
| 103 | [C₅H₁₁S]⁺ | Cleavage of C-O bond and rearrangement |
| 87 | [C₄H₇S]⁺ | Cleavage of C-C bond beta to sulfur |
| 73 | [C₄H₉O]⁺ | Cleavage of C-S bond |
| 59 | [C₃H₇O]⁺ | Alpha-cleavage (Loss of CH₃• from a larger fragment) |
X-ray Crystallography for Solid-State Structural Analysis (if crystalline form is obtainable)
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information in the solid state. This technique allows for the precise determination of atomic positions, from which bond lengths, bond angles, and dihedral angles can be calculated.
The crystallographic data would provide precise measurements of all geometric parameters within the molecule.
Table 4: Expected Bond Lengths and Angles from X-ray Crystallography
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-O | ~1.45 | |
| C-S | ~1.82 | |
| C-C (sp³-sp³) | ~1.54 | |
| O-H | ~0.96 | |
| C-H | ~1.09 | |
| Bond Angles (°) | ||
| C-O-H | ~109 | |
| C-S-C | ~100 |
The dihedral angles would reveal the preferred conformation of the molecule in the crystal lattice, providing a static snapshot of one of the low-energy conformers.
A key aspect of the crystal structure analysis is the elucidation of the intermolecular forces that govern the packing of the molecules in the crystal. For this compound, the primary intermolecular interaction is expected to be hydrogen bonding involving the hydroxyl group. The -OH group of one molecule can act as a hydrogen bond donor to the oxygen atom of a neighboring molecule, forming chains or more complex networks.
Table 5: Mentioned Compounds
| Compound Name |
|---|
Computational and Theoretical Studies of 4 Ethylthio 2 Methyl 2 Butanol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), represent a powerful tool for investigating the intrinsic properties of molecules at the electronic level. DFT methods are a cornerstone of modern computational chemistry, balancing computational cost with high accuracy for a wide range of molecular systems. These calculations would provide fundamental insights into the structure, stability, and reactivity of 4-(Ethylthio)-2-methyl-2-butanol.
Geometry Optimization and Conformational Analysis
A foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure. Geometry optimization calculations systematically alter the positions of the atoms in a molecule to find the arrangement with the lowest potential energy, known as the equilibrium geometry. For a flexible molecule like this compound, which possesses several rotatable single bonds, this process is extended to a conformational analysis.
A comprehensive conformational analysis would involve rotating the bonds of the ethylthio and butanol moieties to identify all possible low-energy conformers. For each potential conformer, a full geometry optimization would be performed. The relative energies of these optimized structures would then be compared to identify the global minimum—the most stable conformation—as well as other low-lying conformers that might be present under normal conditions.
For instance, studies on the conformational preferences of thioethers often reveal the importance of gauche and anti arrangements around the C-S-C-C dihedral angles. Similarly, the orientation of the hydroxyl group relative to the rest of the molecule would be a key determinant of stability. The results of such an analysis would be presented in a table detailing the relative energies and key dihedral angles of each stable conformer.
Table 1: Illustrative Data Table for Conformational Analysis of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-S-C-C) (°) | Dihedral Angle (S-C-C-O) (°) |
| Note: | No experimental or calculated data is currently available for this compound. This table illustrates the type of data that would be generated from a conformational analysis. | ||
| Conformer A | 0.00 (Global Minimum) | Calculated Value | Calculated Value |
| Conformer B | Calculated Value | Calculated Value | Calculated Value |
| Conformer C | Calculated Value | Calculated Value | Calculated Value |
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential (MEP))
Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure of this compound. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. For this compound, the HOMO is expected to have significant contributions from the non-bonding electrons on the sulfur and oxygen atoms. The LUMO , conversely, is the orbital most likely to accept an electron, highlighting electrophilic regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen and sulfur atoms due to their lone pairs of electrons, and positive potential near the hydroxyl proton.
Table 2: Illustrative Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
| Note: | No calculated data is currently available for this compound. This table outlines the parameters that would be determined. | |
| HOMO Energy | Calculated Value (eV) | Indicates electron-donating ability. |
| LUMO Energy | Calculated Value (eV) | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Calculated Value (eV) | Correlates with chemical reactivity and stability. |
Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)
DFT calculations are widely used to predict spectroscopic data, which can be invaluable for the identification and characterization of a compound.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted shifts, when compared to experimental spectra, can help confirm the structure of the molecule and aid in the assignment of signals. For complex molecules, this can be particularly useful in distinguishing between different isomers or conformers.
Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the various vibrational modes of the molecule, such as C-H stretching, O-H stretching, and C-S stretching. Comparing the calculated vibrational spectrum with experimental data serves as another method for structural verification. A frequency scaling factor is often applied to the calculated values to better match the experimental results due to approximations in the theoretical model and the neglect of anharmonicity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.
For this compound, MD simulations would be particularly useful for understanding its behavior in a condensed phase, such as in a solvent like water or an organic solvent. These simulations can reveal:
Conformational Dynamics: How the molecule transitions between different stable conformations over time.
Solvation Structure: How solvent molecules arrange themselves around the solute, including the formation and dynamics of hydrogen bonds between the hydroxyl group of this compound and solvent molecules.
Transport Properties: Properties such as diffusion coefficients could be calculated, which are relevant to its behavior in various applications.
The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. For a sulfur-containing molecule like this, a well-parameterized force field that accurately describes the non-bonded interactions of the sulfur atom is essential.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods could be used to investigate various potential reactions, such as its oxidation or dehydration.
This involves identifying the reactants, products, and any intermediates along a proposed reaction pathway. A key aspect of this analysis is the location of transition states —the high-energy structures that connect reactants and products. By calculating the energy of the reactants, transition states, and products, an energy profile for the reaction can be constructed. The height of the energy barrier (the difference in energy between the reactant and the transition state) determines the reaction rate.
For example, a computational study on the oxidation of the thioether group in this compound would involve locating the transition state for the attack of an oxidizing agent on the sulfur atom. This would provide valuable insights into the feasibility and kinetics of such a reaction.
Quantitative Structure-Property Relationship (QSPR) Studies (focused on non-prohibited properties like reactivity or analytical behavior)
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physical, chemical, or analytical properties. nist.govnih.gov These models are based on the principle that the structure of a molecule dictates its properties.
For a class of compounds including this compound, a QSPR study could be developed to predict properties such as boiling point, water solubility, or chromatographic retention times. sigmaaldrich.com The process involves:
Data Set Assembly: Compiling a set of molecules with known experimental values for the property of interest.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that encode its structural, electronic, and topological features.
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links a subset of the most relevant descriptors to the property being studied.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A successful QSPR model for a series of sulfur-containing alcohols could then be used to predict the properties of this compound, even in the absence of experimental data, based solely on its calculated molecular descriptors.
Potential Research Applications of 4 Ethylthio 2 Methyl 2 Butanol As a Chemical Intermediate
Role in the Synthesis of Complex Organosulfur Molecules
Thioethers are a crucial class of organosulfur compounds, widely recognized as important structural motifs in numerous biologically active molecules and as versatile intermediates in organic synthesis. acs.org The presence of the ethylthio group in 4-(Ethylthio)-2-methyl-2-butanol makes it a promising precursor for the synthesis of more intricate organosulfur molecules. The thioether linkage can be strategically manipulated through various chemical transformations to build molecular complexity.
The synthesis of thioethers can be achieved through several methods, including the reaction of thiols with alcohols. acs.orgacs.org This suggests that this compound itself could be synthesized from a corresponding diol and ethanethiol, or it could serve as a scaffold to introduce additional sulfur-containing functionalities. For instance, the thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which are also important functional groups in medicinal chemistry and materials science. masterorganicchemistry.com
Furthermore, the development of methods for the synthesis of bioactive thioether-containing compounds is an active area of research. researchgate.netnih.gov A precursor like this compound could be a valuable starting material in the synthesis of novel therapeutic agents, where the organosulfur component plays a critical role in the molecule's biological activity. For example, various 4-[2-alkylthio-5(4)-(4-substitutedphenyl)imidazole-4(5)yl]benzenesulfonamides have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov The structural motif of an alkylthio group connected to a larger framework is central to these bioactive compounds, highlighting the potential of intermediates like this compound.
Table 1: Potential Transformations of the Thioether Group
| Transformation | Reagents/Conditions | Product Functional Group | Potential Significance |
| Oxidation | Mild oxidizing agents (e.g., H₂O₂) | Sulfoxide | Introduction of a chiral center at sulfur, altered polarity and biological activity. |
| Oxidation | Strong oxidizing agents (e.g., m-CPBA) | Sulfone | Increased polarity, hydrogen bond accepting capability. |
| S-Alkylation | Alkyl halides | Sulfonium (B1226848) salt | Creation of ionic liquids, phase-transfer catalysts, or modification of polymer properties. |
Exploration as a Chiral Building Block
The tertiary alcohol in this compound is located at a stereogenic center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). This inherent chirality makes it a highly attractive candidate for use as a chiral building block in asymmetric synthesis. Chiral building blocks are essential for the stereoselective synthesis of pharmaceuticals and other biologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect. mdpi.com
The synthesis of chiral tertiary alcohols is a significant area of research, with various methods developed for their enantioselective preparation. warwick.ac.uk Once obtained in an enantiomerically pure form, a molecule like this compound can be incorporated into larger, more complex molecules, transferring its stereochemical information to the final product. The presence of both a chiral alcohol and a sulfur-containing side chain offers multiple points for further synthetic elaboration.
The development of novel chiral amino acids and amino alcohols often relies on asymmetric synthesis with chiral catalysts. mdpi.com A chiral intermediate like this compound could potentially be converted into chiral amino-alcohols or other valuable synthons for drug discovery.
Use in Developing Novel Reagents or Catalysts
Organosulfur compounds have gained significant attention as ligands in asymmetric catalysis. acs.orgacs.orgresearchgate.netnih.govrsc.org The sulfur atom in a thioether can coordinate to transition metals, and when incorporated into a chiral framework, can create a highly effective asymmetric catalyst. The combination of the chiral tertiary alcohol and the coordinating sulfur atom in this compound provides a promising scaffold for the design of novel chiral ligands.
These ligands, when complexed with metals like palladium, rhodium, or copper, can be used to catalyze a wide range of asymmetric reactions, such as hydrogenations, cross-coupling reactions, and allylic substitutions, with high enantioselectivity. acs.org The development of new chiral sulfur-containing ligands is a continuous effort to improve the efficiency and selectivity of these important transformations. acs.orgresearchgate.netnih.gov A molecule like this compound could be a precursor to a new class of bidentate or monodentate chiral sulfur ligands.
Table 2: Potential Catalyst/Ligand Applications
| Catalyst/Ligand Type | Potential Metal Complex | Target Asymmetric Reaction |
| Chiral Thioether-Alcohol Ligand | Palladium, Rhodium, Iridium | Asymmetric Hydrogenation, Allylic Alkylation |
| Chiral Organosulfur Catalyst | N/A (Metal-free) | Asymmetric Aldol or Michael reactions |
Application in Material Science
The functional groups present in this compound also suggest its potential utility in material science, particularly as a monomer precursor for the synthesis of functional polymers. The hydroxyl group can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, while the thioether side chain would impart specific properties to the resulting polymer.
Sulfur-containing polymers are known for a range of interesting properties, including high refractive indices, thermal stability, and unique reactivity. warwick.ac.uk Thioether-containing polymers, for instance, can be designed to be responsive to oxidative stimuli, as the thioether can be oxidized to the more polar sulfoxide or sulfone, leading to changes in the polymer's solubility or morphology. nih.gov This "smart" behavior is of interest for applications in drug delivery and sensor technology.
The synthesis of thioether-bearing hyperbranched polyether polyols has been demonstrated, showcasing a versatile platform for orthogonal functionalization. nih.govresearchgate.net Similarly, a monomer derived from this compound could be copolymerized with other monomers to create a variety of functional materials. The thioester functional group in polymers also offers a platform for post-polymerization modification through ligation, amidation, or exchange reactions. rsc.org The synthesis of poly(ester-alt-thioether)s that are chemically recyclable has also been investigated, highlighting a move towards more sustainable polymer systems. researchgate.net
Analytical Methodologies for Detection and Quantification in Research Contexts
Gas Chromatography (GC) with Selective Detectors (e.g., FPD, SCD)
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for 4-(ethylthio)-2-methyl-2-butanol. The effectiveness of GC in this context is significantly enhanced by the use of sulfur-selective detectors, which provide the necessary sensitivity and selectivity to detect trace amounts of sulfur-containing molecules in complex matrices.
Two of the most prominent sulfur-selective detectors are the Flame Photometric Detector (FPD) and the Sulfur Chemiluminescence Detector (SCD). The FPD operates by combusting sulfur compounds in a hydrogen-rich flame, which results in the emission of light at specific wavelengths (around 394 nm) that is detected by a photomultiplier tube. rsc.org This detector offers good sensitivity for sulfur compounds. rsc.org The Pulsed Flame Photometric Detector (PFPD) is an advancement of the FPD, providing improved selectivity and sensitivity by measuring the time-resolved emission of sulfur species, which helps to discriminate against interfering compounds. ysi.comamericanlaboratory.com
The Sulfur Chemiluminescence Detector (SCD) is another powerful tool known for its high selectivity and equimolar response to sulfur compounds. gcms.cznih.gov In an SCD, the sample is first combusted at a high temperature to convert all sulfur compounds into sulfur monoxide (SO). This SO is then reacted with ozone in a reaction chamber, which produces a chemiluminescent emission in the blue and ultraviolet region. shimadzu.com The intensity of this light is directly proportional to the amount of sulfur present. The high selectivity of the SCD makes it particularly advantageous for analyzing complex samples where other co-eluting compounds might interfere with detection by other means. gcms.cz
| Detector Type | Principle of Operation | Advantages for Sulfur Analysis | Typical Detection Limits |
| Flame Photometric Detector (FPD) | Combustion of sulfur compounds in a hydrogen-rich flame, leading to light emission. rsc.org | Good sensitivity, well-established technique. ucp.pt | pg S/s range rsc.org |
| Pulsed Flame Photometric Detector (PFPD) | Time-resolved measurement of light emission from combusted sulfur compounds. ysi.comamericanlaboratory.com | Improved selectivity and sensitivity over FPD, reduced quenching effects. americanlaboratory.com | Sub-pg S/s range scioninstruments.com |
| Sulfur Chemiluminescence Detector (SCD) | Combustion to SO, followed by reaction with ozone to produce chemiluminescence. shimadzu.com | High selectivity, equimolar response, linear response over a wide range. gcms.cznih.gov | Low pg S/s range nih.gov |
While selective detectors are excellent for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for the definitive identification of compounds. In a GC-MS system, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.
For the trace analysis of this compound, GC-MS methods are typically operated in selected ion monitoring (SIM) mode to enhance sensitivity. In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, rather than scanning the entire mass range. This significantly improves the signal-to-noise ratio, allowing for the detection of very low concentrations of the compound. The development of such a method would involve the initial analysis of a pure standard of this compound to determine its retention time and mass spectrum, including the molecular ion and key fragment ions that can be used for quantification and confirmation.
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is exceptionally well-suited for the analysis of volatile compounds like this compound from liquid or solid samples. fda.gov In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibration or specified extraction time, the fiber is retracted and inserted into the hot injector of a GC, where the adsorbed analytes are desorbed and transferred to the GC column for analysis.
The choice of fiber coating is crucial for the efficient extraction of the target analyte. For a moderately polar compound like this compound, a fiber with a mixed-polarity coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often a good choice as it can effectively trap a wide range of volatile and semi-volatile compounds. The optimization of extraction parameters, including extraction time, temperature, and sample volume, is essential to achieve reproducible and sensitive results. gcms.cz
Liquid Chromatography (LC) Based Methods for Non-Volatile Derivatives
While GC is the preferred method for analyzing volatile compounds in their native form, Liquid Chromatography (LC) becomes a powerful alternative, particularly when dealing with non-volatile derivatives of the target analyte. For a compound like this compound, which is a thiol ether, direct analysis by LC is possible, but derivatization is often employed to improve its chromatographic properties and detection sensitivity.
LC methods, especially when coupled with mass spectrometry (LC-MS), offer high selectivity and sensitivity. Reversed-phase HPLC is a common mode of separation for derivatized thiols, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic interactions between the analytes and the stationary phase. The use of tandem mass spectrometry (LC-MS/MS) further enhances the specificity and allows for very low detection limits through techniques like multiple reaction monitoring (MRM). fda.govnih.gov
Derivatization Strategies for Enhanced Detectability and Stability
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. nih.gov For sulfur compounds like thiols, derivatization can serve several purposes: to decrease volatility for LC analysis, to increase thermal stability for GC analysis, and to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection. diva-portal.org
For GC analysis, derivatization can be used to improve peak shape and reduce the reactivity of the thiol group, if the analysis is targeting a precursor thiol. For LC analysis, derivatization is often aimed at attaching a molecule that can be easily detected.
If this compound were to be synthesized from a thiol precursor, or if the analytical goal was to quantify a precursor thiol, derivatization with N-Ethylmaleimide (NEM) would be a relevant strategy. NEM is a widely used reagent that reacts specifically with the sulfhydryl group of thiols to form stable thioether adducts. rsc.orgysi.com This reaction is typically fast and can be carried out under mild conditions. ysi.com The resulting NEM-thiol adduct is less volatile and more stable than the original thiol, making it suitable for LC analysis. ucp.pt Furthermore, the introduction of the maleimide (B117702) group can enhance the ionization efficiency of the molecule in mass spectrometry, leading to improved sensitivity. ysi.com
| Derivatization Reagent | Target Functional Group | Analytical Platform | Advantages |
| N-Ethylmaleimide (NEM) | Thiol (-SH) | LC-MS, GC | Forms stable adducts, improves chromatographic behavior and ionization efficiency. ysi.comucp.pt |
| Monobromobimane (mBBr) | Thiol (-SH) | LC-Fluorescence, LC-MS | Creates a highly fluorescent derivative. nih.gov |
| 4,4'-dithiodipyridine (DTDP) | Thiol (-SH) | HPLC-MS/MS | Rapid reaction at wine pH, provides stable derivatives. acs.org |
Method Validation for Reproducibility and Accuracy in Research Settings
Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. In a research context, robust method validation ensures that the generated data is reliable, reproducible, and accurate. The key parameters for method validation typically include:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. researchgate.net
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by a calibration curve.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a certified reference material or by performing recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
For the analysis of this compound, a comprehensive validation would involve performing these tests on the chosen analytical method (e.g., HS-SPME-GC-SCD or LC-MS/MS of a derivative) using a matrix that is representative of the research samples (e.g., a model wine or a specific food matrix).
Conclusion and Future Research Directions
Summary of Current Understanding and Identified Research Gaps
The current understanding of 4-(Ethylthio)-2-methyl-2-butanol is limited to its basic structural identification. There is a significant research gap concerning its synthesis, physical and chemical properties, reactivity, and potential applications. No dedicated studies on this compound appear to have been published in major scientific journals or patent literature.
Proposed Avenues for Further Synthetic Development
Future research could focus on establishing a reliable and high-yielding synthesis of this compound. A systematic investigation of the reaction between various ethylthiolate salts and isobutylene (B52900) oxide under different conditions could be a starting point. Alternative routes, such as the Grignard reaction of a protected ethylthio-aldehyde with a methylmagnesium halide, could also be explored.
Recommendations for Advanced Mechanistic Investigations
Once a viable synthetic route is established, detailed mechanistic studies on its characteristic reactions, such as acid-catalyzed dehydration and oxidation of the thioether, would be highly valuable. Isotope labeling studies and kinetic analysis could elucidate the reaction pathways and the influence of the two functional groups on each other's reactivity.
Future Directions in Computational Modeling and Spectroscopic Validation
Computational studies, using methods like Density Functional Theory (DFT), could be employed to predict the compound's conformational preferences, spectroscopic properties (NMR, IR), and reaction energetics. scbt.com These theoretical predictions would need to be validated by experimental data, which is currently lacking. A full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is a fundamental prerequisite for any further research.
Potential for Expanded Utility as a Chemical Synthon in Academic Endeavors
The bifunctional nature of this compound makes it a potentially interesting building block in organic synthesis. The hydroxyl group could be used for esterification or as a directing group, while the thioether could be involved in further carbon-carbon bond-forming reactions or be a precursor to sulfonium (B1226848) salts. Its potential as a synthon in the synthesis of more complex molecules remains an unexplored area of academic research.
Q & A
Q. What are the key physicochemical properties of 4-(Ethylthio)-2-methyl-2-butanol that influence its reactivity in organic synthesis?
- Methodological Answer : Key properties include molecular weight (approximately 148.27 g/mol, inferred from structural analogs like 4-(Methylsulfanyl)butan-2-ol ), solubility in polar/non-polar solvents, and stability under varying pH and temperature conditions. The ethylthio (-S-C₂H₅) group enhances nucleophilic reactivity, while the tertiary alcohol moiety influences steric hindrance and hydrogen-bonding capacity. Techniques such as gas chromatography (GC) and differential scanning calorimetry (DSC) are recommended for empirical validation .
Q. What are effective purification techniques for this compound post-synthesis?
Q. How should this compound be handled and stored to ensure safety and stability?
- Methodological Answer : Store in airtight, amber glass containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Use fume hoods and PPE (gloves, goggles) during handling due to potential thiol-related volatility. Safety protocols from analogous compounds, such as 2-Methyl-2-butanol, recommend regular vapor pressure monitoring and spill containment kits .
Advanced Research Questions
Q. How can experimental design be optimized to study the adsorption behavior of this compound on indoor surfaces?
- Methodological Answer : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics on materials like stainless steel or polymers. Control humidity and temperature to simulate real-world conditions. Advanced microspectroscopic imaging (e.g., Raman spectroscopy) can map molecular interactions at nanoscale resolution .
Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for structural elucidation be resolved?
- Methodological Answer : Cross-validate data with computational tools (e.g., density functional theory for predicting NMR shifts) and replicate experiments under standardized conditions. For ambiguous peaks, isotopic labeling (e.g., deuterated solvents) or 2D NMR techniques (COSY, HSQC) can clarify assignments. PubChem’s spectral libraries provide critical benchmarks .
Q. What computational methods are effective for predicting synthetic pathways to this compound derivatives?
- Methodological Answer : AI-driven platforms like Pistachio or Reaxys enable retrosynthetic analysis by leveraging reaction databases. Molecular docking simulations can prioritize derivatives with desired bioactivity. Validate predictions with small-scale pilot reactions and high-throughput screening .
Q. How can the biological activity of this compound derivatives be systematically assessed?
- Methodological Answer : Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity studies) and cell viability assays (MTT or ATP luminescence) across multiple cell lines. For in vivo models, employ behavioral tests (e.g., elevated plus maze for anxiolytic effects) and pharmacokinetic profiling (plasma half-life, metabolite identification) .
Q. What strategies improve stereoselective synthesis of this compound enantiomers?
- Methodological Answer : Chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution (lipases in non-aqueous media) enhance enantiomeric excess. Reaction conditions (temperature, solvent polarity) must be optimized using design-of-experiment (DoE) software. Confirm stereochemistry via X-ray crystallography or chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
